2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((3-(3,5-Dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a pyrimidoindole derivative featuring a thioether linkage connecting the pyrimido[5,4-b]indole core to an acetamide group substituted with a thiazol-2-yl moiety.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S2/c1-13-9-14(2)11-15(10-13)28-21(30)20-19(16-5-3-4-6-17(16)25-20)27-23(28)32-12-18(29)26-22-24-7-8-31-22/h3-11,25H,12H2,1-2H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMJOFOGRJBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide represents a complex molecular structure with potential biological activity. This article focuses on the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 304.38 g/mol. The synthesis involves multi-step reactions typically starting from simpler thiophene or thiazole derivatives, followed by the introduction of the pyrimidine and indole moieties through condensation reactions.
Synthesis Overview
- Starting Materials : Utilize commercially available thiophene derivatives and pyrimidine precursors.
- Reaction Conditions : Conduct reactions under controlled temperatures and pH to optimize yield.
- Purification : Employ crystallization techniques to isolate the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar thiazole and pyrimidine derivatives. For instance:
- Antibacterial Activity : Compounds containing thiazole rings have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Certain derivatives exhibit antifungal properties against Candida albicans, attributed to their ability to disrupt fungal cell wall synthesis .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cytotoxicity against cancer cell lines:
- Structure-Activity Relationship (SAR) : The presence of specific substituents, such as electron-donating groups on the phenyl ring, enhances cytotoxic effects. For example, compounds with methyl substitutions at positions 3 and 5 on the phenyl ring have demonstrated increased potency against various cancer cell lines .
- Mechanism of Action : Preliminary studies indicate that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of similar compounds showed IC50 values in the low micromolar range against several tumor cell lines, indicating promising therapeutic potential .
- In Vivo Models : Animal studies have reported significant tumor regression in models treated with thiazole-containing compounds, supporting their further development as anticancer agents .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationships
| Compound Structure | Key Substituents | IC50 (µM) |
|---|---|---|
| Thiazole derivative with methyl groups | 3,5-Dimethyl | <10 |
| Pyrimidine derivative | Hydroxy group at position 4 | <20 |
| Indole derivative | Electron-withdrawing groups | <15 |
Comparison with Similar Compounds
Aromatic Ring Modifications
3,5-Dimethylphenyl vs. Phenyl (Compound 21, ) :
The target compound’s 3,5-dimethylphenyl group increases hydrophobicity compared to the unsubstituted phenyl in compound 21. This substitution may enhance membrane permeability but reduce solubility. Compound 21 exhibited a low synthesis yield (21.1%), suggesting steric hindrance or electronic effects from substituents may complicate synthesis .3,5-Dimethoxy vs. 3,5-Dimethyl (Compound 19, ) :
Replacing methyl with methoxy groups (as in compound 19) introduces polar oxygen atoms, likely improving solubility. Such modifications are critical for optimizing pharmacokinetics in kinase inhibitors like CK1 .3,4-Dimethoxyphenyl () :
A related compound with 3,4-dimethoxyphenyl (CAS 888442-02-2) shows how methoxy positioning affects electronic properties. The 3,4-substitution pattern may alter π-stacking interactions in receptor binding compared to the 3,5-dimethyl configuration .
Table 1: Substituent Effects on Pyrimidoindole Derivatives
Acetamide Group Modifications
Thiazol-2-yl vs. Benzothiazol-2-yl (Compound 19, ) :
The target compound’s thiazol-2-yl group is smaller than the 6-(trifluoromethyl)benzo[d]thiazol-2-yl in compound 17. Fluorinated groups may enhance metabolic stability but increase molecular weight (compound 19: MW ~514 vs. target compound: estimated MW ~460) .Cycloalkyl and Aryl Substitutions (Compounds 11–12, ) :
Cyclopentyl and cyclobutyl acetamide derivatives (compounds 11–12) demonstrate how alkyl chains influence conformational flexibility. These substitutions showed moderate yields (73–76%), contrasting with the target compound’s thiazole-based design, which may prioritize target specificity .
Sulfur Linkage Oxidation States
- Thioether vs. Sulfonyl/Sulfinyl (): Oxidation of the thioether group to sulfonyl (compound 2) or sulfinyl (compound 3) drastically alters electronic properties.
Q & A
Q. What methods ensure compound stability during storage and handling?
- Methodological Answer :
- Stress testing : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability).
- Analytical monitoring : HPLC-PDA for degradation products; Karl Fischer titration for moisture.
- Formulation : Lyophilize with trehalose (1:1 w/w) to enhance shelf life.
Protocols mirror stability studies for pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
